molecular formula C19H15NO5 B2878516 9-(2-methoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one CAS No. 866050-82-0

9-(2-methoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one

Cat. No.: B2878516
CAS No.: 866050-82-0
M. Wt: 337.331
InChI Key: RCKSBYLQHHJHPP-UHFFFAOYSA-N
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Description

This compound (CAS: 866050-82-0) belongs to the furoquinolinone class, characterized by a fused tricyclic core comprising a quinoline backbone, a dioxolane ring, and a furan moiety. The 2-methoxyphenyl substituent at the 9-position distinguishes it from analogues, influencing its electronic and steric properties.

Properties

IUPAC Name

8-(2-methoxyphenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5/c1-22-14-5-3-2-4-10(14)17-11-6-15-16(25-9-24-15)7-12(11)20-13-8-23-19(21)18(13)17/h2-7,17,20H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKSBYLQHHJHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2C3=CC4=C(C=C3NC5=C2C(=O)OC5)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

9-(2-methoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C19H15NO5
  • Molecular Weight : 337.33 g/mol
  • CAS Number : 866050-82-0

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, in a study involving various synthesized quinoline compounds, it was found that certain derivatives exhibited significant cytotoxic effects against cancer cell lines such as A-549 (lung cancer) and MCF7 (breast cancer). The compound's structure appears to play a crucial role in its activity.

CompoundCell LineIC50 Value (µM)
9-(2-methoxyphenyl)-6,9-dihydro...A-5490.04
9-(2-methoxyphenyl)-6,9-dihydro...MCF70.06

These values indicate that the compound is comparable to established chemotherapeutics like doxorubicin .

Cardioprotective Effects

In another study focusing on cardiotoxicity induced by doxorubicin, derivatives of quinoline were tested for their ability to protect cardiac cells. The results indicated that certain compounds significantly improved cell viability in H9c2 cardiomyocytes exposed to doxorubicin.

CompoundCell Viability (%)Statistical Significance
Compound 4i81.6 ± 3.7%p < 0.0001
Compound 6a87.5 ± 4.3%p < 0.0001

These findings suggest that the presence of specific functional groups may enhance cardioprotective properties while retaining anticancer efficacy .

Antioxidant Activity

The antioxidant potential of quinoline derivatives has also been evaluated using DPPH radical scavenging assays. Compounds derived from this class demonstrated significant antioxidant activity, which is essential for reducing oxidative stress in various pathological conditions.

The biological activity of 9-(2-methoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one is believed to involve multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
  • Induction of Apoptosis : It promotes programmed cell death through intrinsic pathways.
  • Antioxidant Defense : By scavenging free radicals, it mitigates oxidative damage to cells.

Study on Cardiotoxicity

A significant study involved testing various quinoline derivatives for their cardioprotective effects against doxorubicin-induced toxicity in H9c2 cells. The results indicated that compounds with electron-withdrawing groups exhibited enhanced protective effects without compromising the chemotherapeutic efficacy of doxorubicin .

Study on Anticancer Activity

In another investigation focusing on the antiproliferative effects of synthesized quinoline derivatives against several cancer cell lines (A-549 and MCF7), it was noted that modifications to the molecular structure could lead to improved activity profiles compared to standard treatments like doxorubicin .

Scientific Research Applications

9-(2-methoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one, also known as 9-(2-methoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-ONE, is a chemical compound with the molecular formula C19H15NO5 and a molecular weight of 337.33 . It is also referred to as 8-(2-methoxyphenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.0^{3,7}.0^{11,15}]hexadeca-1(9),3(7),10,15-tetraen-6-one or 1,3-Dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one, 6,9-dihydro-9-(2-methoxyphenyl)- .

Synonyms :

  • 9-(2-METHOXYPHENYL)-6,9-DIHYDRO[1,3]DIOXOLO[4,5-G]FURO[3,4-B]QUINOLIN-8(5H)-ONE
  • 8-(2-methoxyphenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.0^{3,7}.0^{11,15}]hexadeca-1(9),3(7),10,15-tetraen-6-one
  • 1,3-Dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one, 6,9-dihydro-9-(2-methoxyphenyl)-

Applications
While the search results do not provide specific applications of 9-(2-methoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one, they do offer contexts that allow us to infer potential uses and related compounds with similar applications.

1. Related Dihydropyrimidines Applications
Several studies highlight the applications of dihydropyrimidines and their derivatives in various biological activities :

  • Antifilarial Activity: Certain synthesized 2-sulfanyl-6-methyl-1,4-dihydropyrimidines have been evaluated for in vitro macrofilaricidal activity against Brugia malayi. Some compounds demonstrated complete loss of motility of adult worms at 100 μM concentrations .
  • Antihypertensive Activity: 1,4-dihydro-5-pyrimidine carboxamides have been synthesized and screened for antihypertensive activity, with some molecules showing potency comparable to nifedipine .
  • Anticonvulsant Activity: Pyrimidine derivatives containing 1,2,4-triazole have been synthesized and evaluated for anticonvulsant activity, with some compounds showing significant anticonvulsant effects in maximal electroshock seizure method (MES) studies .

2. Phytoalexins

  • The compound 9-methoxy-6-(2-methoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]chromen-8-one is identified as a phytoalexin . Phytoalexins are antimicrobial and antioxidant substances produced by plants in response to pathogen attack .

3. Fe+3-Montmorillonite K10 Catalysis

  • Fe+3-montmorillonite K10 has been used as an effective and reusable catalyst for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and -thiones .

4. Anti-proliferative

  • 1,4-dihydropyridine derivatives can be synthesized through catalyst-free one-pot multi-component reaction and possess anti-proliferative properties .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The primary differences among analogues lie in the substituents at the 9-position of the furoquinolinone core. These modifications significantly alter physicochemical properties, synthetic accessibility, and bioactivity. Key analogues include:

Compound Name (CAS) Substituent at 9-Position Molecular Formula Molecular Weight (g/mol) Key Observations
Target compound (866050-82-0) 2-Methoxyphenyl C19H15NO6 353.33 Enhanced solubility due to methoxy group; potential for hydrogen bonding .
9-(2-Bromophenyl) analogue (866138-52-5) 2-Bromophenyl C18H12BrNO4 386.21 Higher molecular weight; bromine may improve lipophilicity .
9-(3-Chlorophenyl) analogue (NSC756083) 3-Chlorophenyl C19H16ClNO5 373.79 Moderate yield (78%); regioisomerism observed during synthesis .
9-(3-Fluorophenyl) analogue (SU056 precursor) 3-Fluorophenyl C19H15FNO5 356.33 Fluorine enhances metabolic stability; used in TNBC research .
9-[2-Fluoro-5-(trifluoromethyl)phenyl] (882747-23-1) 2-Fluoro-5-(trifluoromethyl)phenyl C19H11F4NO4 393.30 Discontinued due to unknown factors; trifluoromethyl group increases electronegativity .

Structure-Activity Relationship (SAR) Insights

  • Electron-Donating Groups (EDGs) : Methoxy groups enhance solubility and hydrogen-bonding capacity, which may improve pharmacokinetics .
  • Fluorine Substitution : Fluorinated analogues (e.g., 3-fluorophenyl) balance metabolic stability and bioavailability, making them favorable for drug development .

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